molecular formula C12H10BrNO3 B1413924 Ethyl 3-bromo-2-cyano-6-formylphenylacetate CAS No. 1805596-60-4

Ethyl 3-bromo-2-cyano-6-formylphenylacetate

Cat. No.: B1413924
CAS No.: 1805596-60-4
M. Wt: 296.12 g/mol
InChI Key: MMPALUVQQKMUGJ-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-2-cyano-6-formylphenylacetate is an organic compound with a complex structure that includes bromine, cyano, formyl, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-bromo-2-cyano-6-formylphenylacetate typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-2-cyano-6-formylphenylacetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetates, while oxidation and reduction can modify the formyl group to different functional groups .

Scientific Research Applications

Ethyl 3-bromo-2-cyano-6-formylphenylacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-2-cyano-6-formylphenylacetate involves its interaction with various molecular targets. The bromine and cyano groups can participate in electrophilic and nucleophilic reactions, respectively, while the formyl group can undergo redox reactions.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-bromo-2-cyano-4-formylphenylacetate
  • Ethyl 3-bromo-2-cyano-5-formylphenylacetate
  • Ethyl 3-bromo-2-cyano-6-methylphenylacetate

Uniqueness

The combination of bromine, cyano, and formyl groups in this particular arrangement provides distinct chemical properties compared to its analogs .

Properties

IUPAC Name

ethyl 2-(3-bromo-2-cyano-6-formylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO3/c1-2-17-12(16)5-9-8(7-15)3-4-11(13)10(9)6-14/h3-4,7H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMPALUVQQKMUGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=CC(=C1C#N)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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